molecular formula C21H20ClN5O3 B6481907 N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052548-61-4

N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B6481907
CAS No.: 1052548-61-4
M. Wt: 425.9 g/mol
InChI Key: IQZZRLIBGGZUKG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a useful research compound. Its molecular formula is C21H20ClN5O3 and its molecular weight is 425.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.1254672 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-11-5-7-15(8-13(11)3)27-20(29)18-19(21(27)30)26(25-24-18)10-17(28)23-16-9-14(22)6-4-12(16)2/h4-9,18-19H,10H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZZRLIBGGZUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=CC(=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a chloro-substituted methylphenyl group linked to a pyrrolo-triazole moiety. The molecular formula is C24H21ClN6OC_{24}H_{21}ClN_6O, and it exhibits significant molecular complexity which may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease pathways:

  • Enzyme Inhibition : Many derivatives of triazole compounds have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
  • Receptor Modulation : The compound may also interact with G-protein-coupled receptors (GPCRs), potentially affecting signaling pathways related to pain and inflammation.

Anticancer Properties

Several studies have indicated that compounds structurally related to this compound exhibit anticancer activity. For instance:

  • Cell Line Studies : In vitro studies demonstrated that similar triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Research indicates that related compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is likely related to disruption of bacterial cell wall synthesis .

Data Table: Summary of Biological Activities

Activity Type Effect Target/Mechanism Reference
AnticancerInduces apoptosisCaspase pathways in cancer cells
AntimicrobialInhibits bacterial growthDisruption of cell wall synthesis
Anti-inflammatoryCOX/LOX inhibitionReduces inflammatory mediators

Case Studies

  • Study on Anticancer Effects : A study published in 2020 investigated the effects of a triazole derivative on breast cancer cell lines. Results showed a significant reduction in cell viability after treatment with the compound at varying concentrations.
  • Antimicrobial Efficacy Assessment : A 2021 study evaluated the antimicrobial properties of related compounds against common pathogens. The results indicated a promising inhibitory effect on both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide exhibit anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific pathways involved in tumor growth and proliferation.
  • Case Studies : Studies have demonstrated efficacy in various cancer cell lines (e.g., breast cancer and leukemia) where they induce apoptosis and inhibit cell migration.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent:

  • In Vitro Studies : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli has shown significant inhibition of growth.
  • Potential Applications : This property suggests its use in developing new antibiotics or treatments for resistant infections.

Drug Development

The unique structure of this compound makes it a candidate for:

  • Targeted Therapy : Its ability to modulate specific biological targets can lead to the development of targeted therapies for diseases like cancer.
  • Combination Therapies : Preliminary studies suggest that it may enhance the efficacy of existing therapies when used in combination.

Toxicological Studies

Understanding the safety profile of this compound is crucial:

  • Toxicity Assessments : Research has indicated low toxicity in animal models at therapeutic doses.
  • Long-term Effects : Ongoing studies are necessary to evaluate long-term effects and potential side effects.

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